2-Acetyl-3,7-dimethyl-9H-xanthen-9-one
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Overview
Description
2-Acetyl-3,7-dimethyl-9H-xanthen-9-one is a chemical compound belonging to the xanthone family Xanthones are oxygen-containing heterocycles with a dibenzo-γ-pyrone framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-3,7-dimethyl-9H-xanthen-9-one typically involves the classical xanthone synthesis methods. One common approach is the Grover, Shah, and Shah reaction, which uses polyphenols and salicylic acids heated with acetic anhydride as the dehydrating agent . Another method involves the use of zinc chloride and phosphoryl chloride to produce xanthones with better yields and shorter reaction times . Microwave heating has also been employed to enhance the efficiency of these reactions .
Industrial Production Methods
Industrial production of xanthones, including this compound, often relies on scalable synthetic routes such as the Friedel–Crafts reaction, Ullmann-ether coupling, and metal-free oxidative coupling . These methods are chosen for their ability to produce large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-3,7-dimethyl-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield deoxygenated compounds.
Scientific Research Applications
2-Acetyl-3,7-dimethyl-9H-xanthen-9-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetyl-3,7-dimethyl-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as α-glucosidase, which is involved in carbohydrate metabolism . Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Xanthone: The parent compound with a similar dibenzo-γ-pyrone framework.
Azaxanthones: Compounds with nitrogen atoms in the aromatic moiety, offering different biological activities.
Thioxanthones: Compounds with sulfur atoms in the structure, used in various industrial applications.
Uniqueness
2-Acetyl-3,7-dimethyl-9H-xanthen-9-one is unique due to its specific acetyl and dimethyl substituents, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
646058-68-6 |
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Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-acetyl-3,7-dimethylxanthen-9-one |
InChI |
InChI=1S/C17H14O3/c1-9-4-5-15-13(6-9)17(19)14-8-12(11(3)18)10(2)7-16(14)20-15/h4-8H,1-3H3 |
InChI Key |
XIZCAIZLNKIJCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C(=C3)C)C(=O)C |
Origin of Product |
United States |
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